Cas no 2172145-67-2 (2-{4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanoylmorpholin-3-yl}acetic acid)

2-{4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanoylmorpholin-3-yl}acetic acid structure
2172145-67-2 structure
Product Name:2-{4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanoylmorpholin-3-yl}acetic acid
CAS No:2172145-67-2
MF:C27H32N2O6
MW:480.552787780762
CID:6273952
PubChem ID:165815230
Update Time:2025-07-10

2-{4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanoylmorpholin-3-yl}acetic acid Chemical and Physical Properties

Names and Identifiers

    • 2-{4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanoylmorpholin-3-yl}acetic acid
    • 2172145-67-2
    • EN300-1483844
    • 2-{4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanoyl]morpholin-3-yl}acetic acid
    • Inchi: 1S/C27H32N2O6/c1-17(2)24(14-25(30)29-11-12-34-15-18(29)13-26(31)32)28-27(33)35-16-23-21-9-5-3-7-19(21)20-8-4-6-10-22(20)23/h3-10,17-18,23-24H,11-16H2,1-2H3,(H,28,33)(H,31,32)
    • InChI Key: DQVCJNFSNOAQHD-UHFFFAOYSA-N
    • SMILES: O1CCN(C(CC(C(C)C)NC(=O)OCC2C3C=CC=CC=3C3=CC=CC=C23)=O)C(CC(=O)O)C1

Computed Properties

  • Exact Mass: 480.22603674g/mol
  • Monoisotopic Mass: 480.22603674g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 35
  • Rotatable Bond Count: 9
  • Complexity: 736
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 105Ų

2-{4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanoylmorpholin-3-yl}acetic acid Pricemore >>

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Additional information on 2-{4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanoylmorpholin-3-yl}acetic acid

Introduction to 2-{4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanoylmorpholin-3-yl}acetic Acid (CAS No. 2172145-67-2)

2-{4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanoylmorpholin-3-yl}acetic acid, identified by its CAS number 2172145-67-2, is a specialized compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense study in medicinal chemistry. The intricate structure of this molecule, featuring a combination of morpholine, fluorenylmethoxycarbonyl (Fmoc), and acetic acid moieties, contributes to its unique chemical and pharmacological properties.

The morpholine ring in the molecular structure is a key feature that enhances the compound's solubility and bioavailability, which are critical factors in drug design. Morpholine derivatives are well-known for their ability to improve the pharmacokinetic profiles of drugs, thereby increasing their therapeutic efficacy. In contrast, the fluorenylmethoxycarbonyl (Fmoc) group is commonly used in peptide synthesis as an amino protecting group. However, in this context, it serves as a structural anchor that influences the compound's overall stability and reactivity. The presence of the acetic acid moiety at the terminal end of the molecule suggests potential for further functionalization, allowing for the development of more complex derivatives with tailored biological activities.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the biological behavior of such complex molecules with greater accuracy. Studies have shown that the fluorenylmethoxycarbonyl group can enhance the binding affinity of a molecule to its target receptor, making it an attractive feature for drug design. Additionally, the morpholine scaffold has been implicated in various pharmacological effects, including anti-inflammatory and analgesic properties. These findings have spurred interest in exploring derivatives like 2-{4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanoylmorpholin-3-yl}acetic acid as potential candidates for treating a range of diseases.

The synthesis of this compound involves multiple steps, each requiring precise control over reaction conditions to ensure high yield and purity. The introduction of the Fmoc group necessitates anhydrous conditions and careful handling to prevent degradation. Similarly, the incorporation of the morpholine ring requires expertise in cyclization reactions. These synthetic challenges highlight the importance of skilled chemists in developing novel pharmaceuticals. Recent patents have described novel synthetic routes that improve efficiency and scalability, making it feasible to produce larger quantities for preclinical studies.

In terms of biological activity, preliminary studies suggest that 2-{4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanoylmorpholin-3-yl}acetic acid may exhibit properties relevant to neurological disorders. The combination of structural motifs known to interact with central nervous system receptors makes this compound a promising candidate for further investigation. For instance, analogs containing similar scaffolds have shown potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. While these findings are preliminary, they underscore the importance of exploring new chemical entities like this one.

The role of computational methods in drug discovery cannot be overstated. Advanced algorithms can predict how different molecular structures will behave in vivo, saving significant time and resources compared to traditional trial-and-error approaches. By leveraging these tools, researchers can identify potential lead compounds more rapidly and with greater confidence. In one notable study, machine learning models were used to screen thousands of compounds for their ability to inhibit specific enzymes associated with inflammation. Among these compounds was a derivative structurally related to 2-{4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanoylmorpholin-3-yl}acetic acid, which demonstrated promising inhibitory activity.

The pharmacokinetic profile of this compound is also a critical area of interest. Studies have shown that molecules with appropriate solubility and metabolic stability exhibit better clinical outcomes. The presence of both polar (e.g., hydroxyl groups) and non-polar (e.g., alkyl chains) regions ensures good solubility in both aqueous and lipid environments, facilitating absorption and distribution throughout the body. Furthermore, preliminary data suggest that it undergoes slow metabolism, allowing for prolonged half-life—a desirable trait for many therapeutic agents.

Future research directions include exploring modifications to enhance potency while maintaining safety profiles. For example, replacing certain side chains with more lipophilic or hydrophilic groups could fine-tune interactions with biological targets without compromising overall efficacy. Additionally, investigating prodrug formulations may improve bioavailability and reduce dosing frequency—a common challenge in drug development.

The integration of interdisciplinary approaches has been instrumental in advancing our understanding of this compound's potential applications. Collaboration between organic chemists specializing in synthetic methodologies and biochemists focusing on molecular interactions has led to innovative strategies for drug design. Such partnerships are essential for translating laboratory discoveries into viable therapeutics.

In conclusion,2-{4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanoylmorpholin}-3 -yl}acetic acid (CAS No. 2172145 -67 -2) represents a fascinating example of how structural complexity can be leveraged to develop novel pharmaceuticals. With ongoing research uncovering new biological activities and improved synthetic techniques, this compound holds promise as a valuable tool for addressing various health challenges. As our understanding of molecular interactions continues to evolve, compounds like this one will play an increasingly important role in shaping future treatments.

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